molecular formula C12H22O2 B15076507 2-Octenoic acid, 1,1-dimethylethyl ester, (2E)-

2-Octenoic acid, 1,1-dimethylethyl ester, (2E)-

Cat. No.: B15076507
M. Wt: 198.30 g/mol
InChI Key: NZHMSRWEDCYVCB-MDZDMXLPSA-N
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Description

2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.3019 . This compound is a derivative of 2-Octenoic acid, where the hydrogen atom of the carboxyl group is replaced by a 1,1-dimethylethyl group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- typically involves the esterification of 2-Octenoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of 2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-Octenoic acid

    Reduction: 2-Octen-1-ol

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- involves its interaction with specific molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release 2-Octenoic acid, which can then participate in various metabolic pathways. The released acid can act as a substrate for enzymes involved in lipid metabolism, influencing cellular processes such as energy production and signal transduction.

Comparison with Similar Compounds

2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- can be compared with other similar compounds such as:

Uniqueness

The presence of the 1,1-dimethylethyl group in 2-Octenoic acid, 1,1-dimethylethyl ester, (2E)- imparts unique chemical and physical properties, such as increased steric hindrance and altered reactivity compared to its ethyl and methyl counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

tert-butyl (E)-oct-2-enoate

InChI

InChI=1S/C12H22O2/c1-5-6-7-8-9-10-11(13)14-12(2,3)4/h9-10H,5-8H2,1-4H3/b10-9+

InChI Key

NZHMSRWEDCYVCB-MDZDMXLPSA-N

Isomeric SMILES

CCCCC/C=C/C(=O)OC(C)(C)C

Canonical SMILES

CCCCCC=CC(=O)OC(C)(C)C

Origin of Product

United States

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